![molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1](/img/no-structure.png)
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, also known as CBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its anti-inflammatory and anti-cancer properties.
科学的研究の応用
Synthesis and Structural Properties
Research has shown various methods for synthesizing thiazolidinone derivatives and exploring their structural properties. For instance, Kandeel (2000) discusses the synthesis of thiazolidinone compounds and their potential for forming spiro compounds and Schiff's bases through various reactions (Kandeel, 2000). Similarly, Guarda et al. (2003) describe the synthesis of arylidene thiazolidines and benzothiazines, providing insight into their physico-chemical properties (Guarda et al., 2003).
Antimicrobial and Anti-inflammatory Properties
These compounds have been studied for their antimicrobial and anti-inflammatory properties. Frolov et al. (2017) synthesized a series of thiazolidinone derivatives and examined their antimicrobial activity, finding specific compounds with high activity against Staphylococcus aureus (Frolov et al., 2017). Santos et al. (2005) evaluated the anti-inflammatory activity of synthesized thiazolidines, highlighting their pharmacological significance (Santos et al., 2005).
Antileukemic and Antifungal Activities
Research into the antileukemic and antifungal activities of these compounds is also notable. Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and found that one compound in particular showed promising antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020). Makwane et al. (2018) synthesized a new series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, finding significant activity in some cases (Makwane et al., 2018).
Antidiabetic Agents
Some studies have explored the potential of these compounds as antidiabetic agents. Sohda et al. (1982) synthesized compounds with a thiazolidinedione ring, evaluating their hypoglycemic and hypolipidemic activities, and identifying compounds with significant activities (Sohda et al., 1982).
特性
| 7177-97-1 | |
分子式 |
C13H12ClNO2S2 |
分子量 |
313.81 |
IUPAC名 |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
InChIキー |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
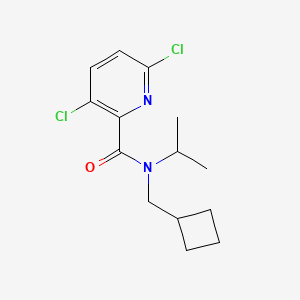
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)
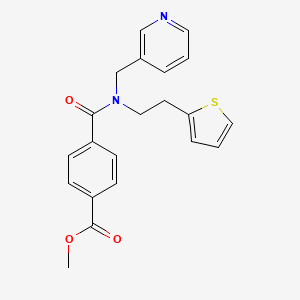
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

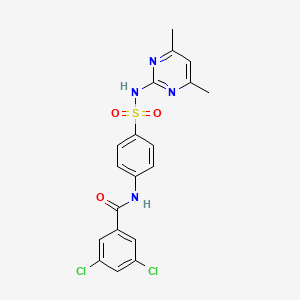
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
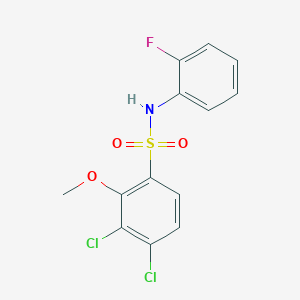
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
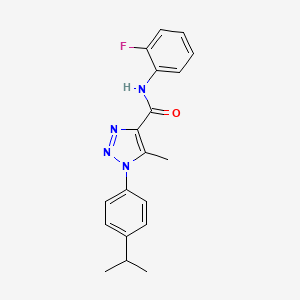
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
